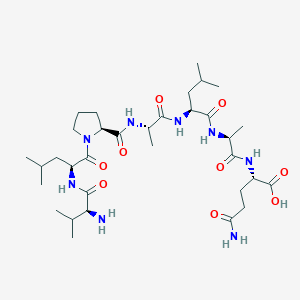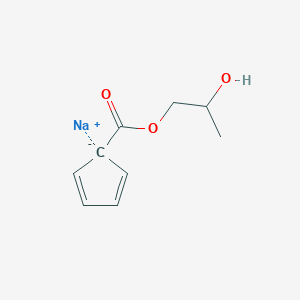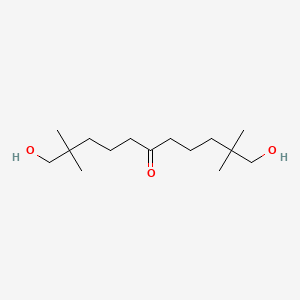
6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl- is a chemical compound with the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and four methyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Grignard reagents, oxidation reactions, and protective group strategies to achieve the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and influence the compound’s overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
2-Undecanone, 6,10-dimethyl-: Another compound with a similar backbone but different functional groups.
1,11-dihydroxy-2,2,10,10-tetramethylundecan-6-one: A closely related compound with similar functional groups.
Uniqueness
6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses .
Properties
CAS No. |
413624-61-0 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
1,11-dihydroxy-2,2,10,10-tetramethylundecan-6-one |
InChI |
InChI=1S/C15H30O3/c1-14(2,11-16)9-5-7-13(18)8-6-10-15(3,4)12-17/h16-17H,5-12H2,1-4H3 |
InChI Key |
HLRBENIHKMCTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC(=O)CCCC(C)(C)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


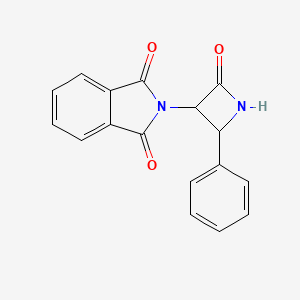
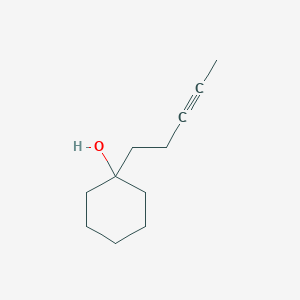
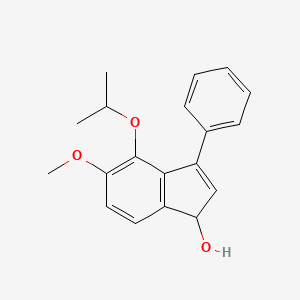
![1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine](/img/structure/B14249003.png)
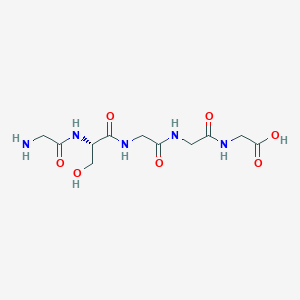
![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
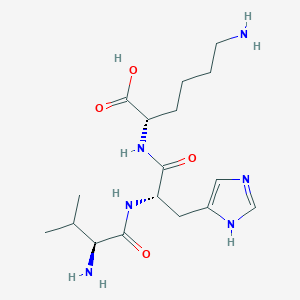
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
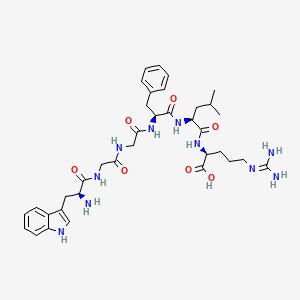
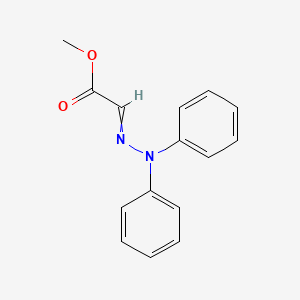
![Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14249057.png)
